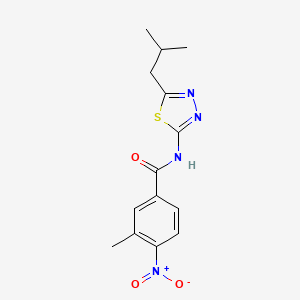![molecular formula C15H13NO7S B4760466 5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid
描述
5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid, commonly known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first synthesized in 1961 and has since been used for the treatment of various conditions such as menstrual pain, arthritis, and fever.
作用机制
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Mefenamic acid selectively inhibits the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Mefenamic acid has been shown to have a number of side effects, including gastrointestinal bleeding and renal toxicity.
实验室实验的优点和局限性
Mefenamic acid has a number of advantages and limitations for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It has been extensively studied, and its mechanism of action is well understood. However, Mefenamic acid has a number of limitations, including its potential for toxicity and its side effects. It may also have variable effects in different cell types and under different experimental conditions.
未来方向
There are a number of future directions for the study of Mefenamic acid. One area of research is the development of new derivatives of Mefenamic acid that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of Mefenamic acid on different cell types and under different experimental conditions. Finally, there is a need for further research into the potential use of Mefenamic acid in the treatment of cancer.
科学研究应用
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Mefenamic acid has been used in the treatment of various conditions such as menstrual pain, arthritis, and fever. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
5-[(2-carboxyphenyl)-methylsulfamoyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-16(12-5-3-2-4-10(12)14(18)19)24(22,23)9-6-7-13(17)11(8-9)15(20)21/h2-8,17H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABULPAYTHZUKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Carboxyphenyl)-methylsulfamoyl]-2-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4760384.png)
![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![4-methoxy-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4760401.png)
![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)



![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)


